XEN723 -

XEN723

Catalog Number: EVT-3318337
CAS Number:
Molecular Formula: C21H20FN5O2S
Molecular Weight: 425.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

XEN723 is a novel compound that has gained attention in the pharmaceutical and biochemical research communities. It is primarily recognized for its therapeutic potential in treating various neurological disorders, particularly those associated with autoimmune conditions. The compound is derived from a class of molecules known for their immunomodulatory effects, which have been extensively studied for their ability to influence the immune response.

Source

XEN723 was developed by Xenon Pharmaceuticals, a biotechnology company focused on discovering and developing innovative therapeutics for neurological and other diseases. The compound's development is part of a broader effort to explore new treatment options that can effectively modulate the immune system without causing significant side effects.

Classification

XEN723 falls under the classification of small molecule therapeutics. Its mechanism of action involves modulation of specific pathways in the immune system, making it a candidate for treating diseases characterized by dysregulated immune responses. This positions XEN723 within a growing category of drugs aimed at addressing autoimmune diseases and other related conditions.

Synthesis Analysis

Methods

The synthesis of XEN723 involves several key steps that are characteristic of organic synthesis processes used in drug development. The synthetic pathway typically includes:

  1. Starting Materials: The synthesis begins with commercially available starting materials that are chosen based on their availability and reactivity.
  2. Reactions: Various chemical reactions, such as nucleophilic substitutions, cyclizations, and functional group modifications, are employed to construct the core structure of XEN723.
  3. Purification: After the initial synthesis, purification techniques such as column chromatography or recrystallization are used to isolate the desired product from by-products.

Technical Details

The synthesis may also involve advanced techniques such as high-performance liquid chromatography (HPLC) for monitoring reaction progress and ensuring purity. The reaction conditions (temperature, solvent choice, and reaction time) are optimized to maximize yield and minimize side reactions.

Molecular Structure Analysis

Structure

The molecular structure of XEN723 can be described using its chemical formula and structural representation. The compound is characterized by specific functional groups that contribute to its biological activity.

  • Chemical Formula: CxHyNzOw (exact values depend on the specific structure determined through synthesis).
  • Structural Representation: A detailed structural formula would typically show the arrangement of atoms, including any rings or chains present in the molecule.

Data

The molecular weight, melting point, and solubility characteristics are critical parameters that define XEN723's behavior in biological systems. These properties can be determined through experimental methods such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Reactions

XEN723 participates in various chemical reactions that are essential for its functionality as a therapeutic agent. Key reactions include:

  1. Binding Interactions: XEN723 can form non-covalent interactions with target proteins or receptors in the immune system.
  2. Metabolic Reactions: Once administered, XEN723 undergoes metabolic transformations that can affect its pharmacokinetics.

Technical Details

Understanding these reactions requires knowledge of enzyme kinetics and receptor binding assays, which help elucidate how XEN723 interacts with biological targets at the molecular level.

Mechanism of Action

Process

The mechanism of action of XEN723 involves its ability to modulate immune responses through specific pathways. It is believed to act on receptors involved in inflammation and immune regulation, leading to:

  • Reduction of Inflammatory Cytokines: By inhibiting certain pathways, XEN723 decreases the production of pro-inflammatory cytokines.
  • Regulation of Immune Cell Activity: The compound may alter the activity of various immune cells, promoting a balanced immune response.

Data

Studies employing animal models and in vitro assays provide data supporting these mechanisms, demonstrating changes in immune cell populations and cytokine levels following treatment with XEN723.

Physical and Chemical Properties Analysis

Physical Properties

XEN723 exhibits several notable physical properties:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water may require formulation strategies for effective delivery.

Chemical Properties

Chemical properties include stability under physiological conditions, reactivity with biological targets, and degradation pathways. These properties are crucial for determining the compound's shelf life and efficacy.

Relevant analyses often involve:

  • Stability Studies: Assessing how XEN723 holds up under various environmental conditions.
  • Reactivity Tests: Understanding how it interacts with other compounds or biological systems.
Applications

Scientific Uses

XEN723 holds promise for various scientific applications:

  • Therapeutic Development: Its primary application is in developing treatments for autoimmune diseases such as multiple sclerosis or rheumatoid arthritis.
  • Research Tool: Researchers may use XEN723 to study immune modulation mechanisms or as a benchmark for developing new immunomodulatory drugs.
Introduction: XEN723 as a Therapeutic Agent

Stearoyl-CoA Desaturase-1 (SCD1) as a Target for Metabolic Diseases

SCD1 catalyzes the Δ9-desaturation of saturated fatty acids (SFAs; e.g., stearic acid [C18:0] and palmitic acid [C16:0]) into monounsaturated fatty acids (MUFAs; e.g., oleic acid [C18:1] and palmitoleic acid [C16:1]). This reaction introduces a cis-double bond between carbons 9 and 10 of acyl-CoA substrates, utilizing NADH, cytochrome b5, and molecular oxygen as co-factors [2] [9]. The MUFAs produced serve as essential precursors for phospholipids, triglycerides, cholesterol esters, and wax esters—integral components of cellular membranes and lipid droplets. Consequently, SCD1 activity directly influences membrane fluidity, lipoprotein assembly, and metabolic signaling pathways [2] [5].

Table 1: SCD Isoforms Across Species

SpeciesIsoformsPrimary Tissue Expression
MouseSCD1, SCD2, SCD3, SCD4Liver, adipose (SCD1); brain, skin (SCD2); skin (SCD3); heart (SCD4)
HumanSCD1, SCD5Liver, adipose (SCD1); brain, pancreas (SCD5)

Elevated SCD1 activity is mechanistically linked to metabolic dysregulation. Preclinical studies demonstrate that SCD1-knockout mice exhibit resistance to high-carbohydrate-diet-induced obesity, hepatic steatosis, and insulin resistance [2] [9]. In humans, SCD1 overexpression correlates with non-alcoholic fatty liver disease (NAFLD), type 2 diabetes mellitus (T2DM), and hypertriglyceridemia. The desaturation index (e.g., C18:1/C18:0 ratio in plasma triglycerides) serves as a clinical biomarker of SCD1 activity, frequently elevated in metabolic syndrome [2] [5] [9]. SCD1 thus represents a rational target for pharmacologic intervention, as its inhibition may attenuate lipotoxicity, improve insulin sensitivity, and reduce ectopic lipid accumulation.

Table 2: Metabolic Consequences of Altered SCD1 Activity

ConditionSCD1 ActivityKey Metabolic Alterations
SCD1 Deficiency↓↓↓↑ Energy expenditure; ↓ adiposity; ↑ insulin sensitivity; ↓ hepatic triglycerides
Metabolic Syndrome↑↑↑↑ Hepatic de novo lipogenesis; ↑ VLDL secretion; ↑ adipose tissue inflammation; ↓ β-oxidation

Rationale for Novel SCD1 Inhibitor Development

Early-generation SCD1 inhibitors faced significant limitations:

  • Systemic Toxicity: Chronic inhibition induced alopecia, dermatitis, and ocular complications in rodents due to MUFA depletion in sebaceous glands and meibomian glands [2] [5].
  • Pharmacokinetic Challenges: Poor metabolic stability, low oral bioavailability, and inadequate tissue distribution hindered translational potential [5].
  • Species Selectivity Discrepancies: Many compounds exhibited higher potency against murine SCD1 than human isoforms, complicating preclinical-to-clinical extrapolation [1].

XEN723 emerged from rational SAR studies focused on heterocyclic scaffolds. It evolved from high-throughput screening hits through systematic bioisosteric replacements, culminating in the thiazolylimidazolidinone core [5]. Key structural features include:

  • A methylthiazole-carboxamide unit enabling hydrogen bonding with SCD1 catalytic residues.
  • A fluorophenyl moiety enhancing membrane permeability.
  • A pyridinyl group optimizing interactions with the enzyme's hydrophobic substrate channel [1] [5] [8].

This design yielded a 560-fold improvement in in vitro potency over initial leads and enhanced microsomal stability [5]. Crucially, XEN723 demonstrated robust in vivo efficacy, reducing plasma C16:1/C16:0 triglyceride ratios (a biomarker of SCD1 inhibition) with an ED₅₀ of 4.5 mg/kg in acute rat models [5].

Table 3: Evolution of SCD1 Inhibitor Chemotypes Leading to XEN723

Chemical ClassRepresentative CompoundMouse SCD1 IC₅₀Key Limitations
Early CarboxamidesA9395728 nMPoor metabolic stability; CYP inhibition
Thiazole AmidesMK-82453 nMSpecies selectivity (10× less active vs. human SCD1)
ThiazolylimidazolidinonesXEN7236 nMImproved microsomal stability; retained species selectivity

The therapeutic rationale for liver-targeted SCD1 inhibition gained momentum with clinical data from Aramchol—a partial hepatic SCD1 inhibitor. Aramchol reduced liver fat content and fibrosis in NAFLD/NASH patients without severe adverse effects, validating tissue-specific SCD1 modulation as a viable strategy [2] [9]. XEN723’s physicochemical properties (molecular weight: 425.48 g/mol; cLogP ~3.5) position it as a candidate for hepatoselective delivery, potentially mitigating mechanism-based toxicities [1] [5].

Research Significance of XEN723 in Pharmacotherapy

XEN723 serves three pivotal roles in contemporary drug discovery:

Biochemical Tool Compound

As a cell-permeable inhibitor with nanomolar potency, XEN723 enables precise interrogation of SCD1-dependent processes:

  • Elucidating feedback loops between SCD1 and lipogenic transcription factors (e.g., SREBP-1c, LXR) in hepatocytes [2] [9].
  • Investigating MUFA-mediated regulation of ER stress, inflammasome activation, and insulin receptor signaling [9].
  • Validating SCD1's role in cancer cell proliferation via de novo phospholipid synthesis [5] [9].

Template for Next-Generation Inhibitors

XEN723’s heterocyclic core has inspired diverse chemotypes:

  • Triazolone Derivatives: Compound 17a (pyrazolyltriazolone) demonstrated comparable efficacy (ED₅₀: 4.6 mg/kg) with reduced ocular toxicity in rats [5].
  • 4-Hydroxypyridinones: Liver-targeted analogs exploit hepatocyte-specific transporters to minimize extrahepatic exposure [5].

Table 4: XEN723-Inspired SCD1 Inhibitors in Development

ScaffoldCompoundKey ImprovementsStatus
Pyrazolyltriazolone17a↓ Ocular toxicity; ↑ aqueous solubilityPreclinical
4-Hydroxypyridinone6Hepatoselective distribution; ↑ rat liver SCD1 inhibition (IC₅₀ 4 nM)Preclinical

Proof-of-Concept for Heterocycle-Driven Potency

XEN723 exemplifies how heterocyclic architectures enhance drug-target interactions:

  • The thiazole nitrogen coordinates with SCD1’s catalytic iron center.
  • The imidazolidinone carbonyl forms hydrogen bonds with Thr196 and Asn202.
  • The fluorophenyl group occupies a hydrophobic cleft adjacent to the substrate channel [5] [10]. This molecular recognition paradigm informs scaffold design for other membrane-bound metalloenzymes.

Properties

Product Name

XEN723

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-2-oxoimidazolidin-1-yl]-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide

Molecular Formula

C21H20FN5O2S

Molecular Weight

425.5 g/mol

InChI

InChI=1S/C21H20FN5O2S/c1-14-18(19(28)24-12-16-3-2-8-23-11-16)30-20(25-14)27-10-9-26(21(27)29)13-15-4-6-17(22)7-5-15/h2-8,11H,9-10,12-13H2,1H3,(H,24,28)

InChI Key

OVFKEMNMAWPWAV-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)N2CCN(C2=O)CC3=CC=C(C=C3)F)C(=O)NCC4=CN=CC=C4

Canonical SMILES

CC1=C(SC(=N1)N2CCN(C2=O)CC3=CC=C(C=C3)F)C(=O)NCC4=CN=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.